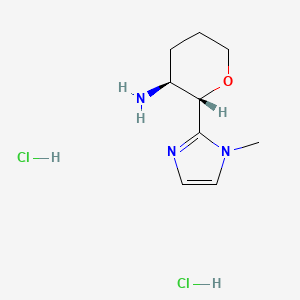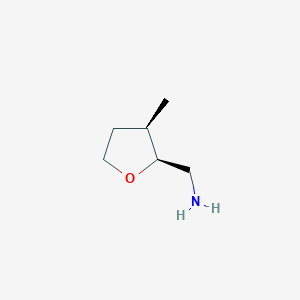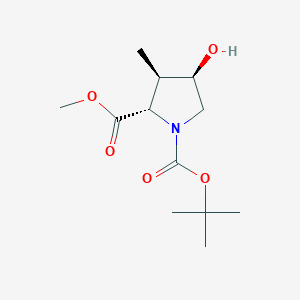
3-(Methylthio)-6-(3-nitrophenyl)-1,2,4,5-tetrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methylthio)-6-(3-nitrophenyl)-1,2,4,5-tetrazine is a heterocyclic compound that features a tetrazine ring substituted with a methylthio group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylthio)-6-(3-nitrophenyl)-1,2,4,5-tetrazine typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often require the use of strong acids like sulfuric acid and nitric acid, and the process is carried out at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Methylthio)-6-(3-nitrophenyl)-1,2,4,5-tetrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group.
Substitution: The methylthio group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of products.
Scientific Research Applications
3-(Methylthio)-6-(3-nitrophenyl)-1,2,4,5-tetrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as luminescent materials for optoelectronic applications
Mechanism of Action
The mechanism of action of 3-(Methylthio)-6-(3-nitrophenyl)-1,2,4,5-tetrazine involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-(Methylthio)phenyl)-N-(3-nitrophenyl)acrylamide
- 1-(2-Methoxy-3-nitrophenyl)-3-(4-(methylthio)phenyl)urea
- N-(4-Methyl-3-nitrophenyl)-N’-phenylthiourea
Uniqueness
3-(Methylthio)-6-(3-nitrophenyl)-1,2,4,5-tetrazine is unique due to its specific substitution pattern on the tetrazine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C9H7N5O2S |
|---|---|
Molecular Weight |
249.25 g/mol |
IUPAC Name |
3-methylsulfanyl-6-(3-nitrophenyl)-1,2,4,5-tetrazine |
InChI |
InChI=1S/C9H7N5O2S/c1-17-9-12-10-8(11-13-9)6-3-2-4-7(5-6)14(15)16/h2-5H,1H3 |
InChI Key |
VGGCFMIMTIVTKS-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN=C(N=N1)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![8-Phenethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B13350125.png)





![5-(Naphthalen-1-yl)-N-(4-(naphthalen-1-yl)phenyl)-[1,1'-biphenyl]-2-amine](/img/structure/B13350160.png)

![Piperazine, 1-[[(2R)-tetrahydro-2-furanyl]methyl]-(9CI)](/img/structure/B13350174.png)
